molecular formula C14H17BCl2O4 B8212327 Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8212327
M. Wt: 331.0 g/mol
InChI Key: YGILACHSZKSTEJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative containing a dichlorinated benzoate scaffold. This compound is structurally characterized by:

  • A benzene ring substituted at positions 2 and 4 with chlorine atoms.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 3.
  • A methyl ester at the carboxylate position.

Such boronic esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Properties

IUPAC Name

methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGILACHSZKSTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

A widely adopted method involves palladium-catalyzed borylation of methyl 2,4-dichloro-5-bromobenzoate with bis(pinacolato)diboron (B2_2Pin2_2). Key steps include:

  • Reaction Setup : A mixture of methyl 2,4-dichloro-5-bromobenzoate (1.0 equiv), B2_2Pin2_2 (1.2 equiv), potassium acetate (3.0 equiv), and [Pd(dppf)Cl2_2] (3 mol%) in 1,4-dioxane under inert atmosphere.

  • Conditions : Heating at 80–90°C for 12–20 hours achieves >85% conversion.

  • Workup : Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) yields the product with 70–82% isolated yield.

Table 1 : Optimization of Suzuki-Miyaura Borylation

ParameterOptimal ValueImpact on Yield
Catalyst Loading3 mol% [Pd(dppf)Cl2_2]<5% loss below 2 mol%
Temperature80°C15% drop at 70°C
Solvent1,4-Dioxane20% lower in toluene

Scalability and Industrial Adaptations

Large-scale batches (≥1 kg) require incremental reagent addition to control exothermicity. A 2024 VulcanChem report highlights a 10 kg synthesis with 78% yield using continuous flow reactors to enhance mixing and thermal stability.

Directed Ortho-Borylation Strategies

Substrate-Controlled Functionalization

Directed ortho-borylation leverages coordinating groups (e.g., esters) to regioselectively install boronate esters. For this compound:

  • Substrate : Methyl 2,4-dichloro-5-aminobenzoate is treated with tert-butyl nitrite and B2_2Pin2_2 in acetonitrile at 25°C.

  • Mechanism : In situ diazotization generates a boronate complex, achieving 65–70% yield with 4-hour reaction times.

Advantages :

  • Avoids halogenated precursors.

  • Compatible with electron-deficient arenes.

Limitations :

  • Requires stoichiometric alkyl nitrites (potential genotoxicity).

Grignard Reagent-Mediated Synthesis

Borate Ester Formation via Organometallic Intermediates

This classical approach involves:

  • Grignard Formation : Reaction of methyl 2,4-dichloro-5-bromobenzoate with magnesium in THF.

  • Borylation : Quenching with trimethyl borate followed by pinacol esterification.

Key Data :

  • Yields 60–65% after hydrolysis.

  • Requires strict anhydrous conditions (−10°C).

Table 2 : Grignard vs. Suzuki-Miyaura Efficiency

MetricGrignard MethodSuzuki-Miyaura
Yield60–65%70–85%
Reaction Time8–12 h12–20 h
ScalabilityModerateHigh

Transition Metal-Free Borylation

Radical-Initiated Boron Insertion

Recent advances utilize photoinduced radical pathways:

  • Conditions : Methyl 2,4-dichloro-5-iodobenzoate, B2_2Pin2_2, and a tert-butyl peroxide initiator under UV light (365 nm).

  • Outcome : 55–60% yield with 6-hour irradiation, avoiding precious metal catalysts.

Challenges :

  • Limited functional group tolerance.

  • Requires specialized equipment.

Comparative Analysis of Methods

Table 3 : Method-Specific Advantages and Limitations

MethodYield (%)CostScalabilitySafety Concerns
Suzuki-Miyaura70–85HighExcellentPd residue disposal
Directed Ortho65–70ModerateModerateAlkyl nitrite handling
Grignard60–65LowModerateMoisture sensitivity
Radical Borylation55–60LowLowUV exposure risks

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves aryl halides or triflates as coupling partners.

Key Reaction Parameters

ParameterDetailsSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
SolventToluene, DMF, or THF
Temperature80–100°C under inert atmosphere
Yield70–92% (varies with substituent electronic effects)

Mechanistic Insights

  • Oxidative Addition : Aryl halide reacts with Pd⁰ to form a Pd²⁺ complex.

  • Transmetalation : Boronate transfers the aryl group to Pd.

  • Reductive Elimination : Coupled biaryl product forms, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at chlorine positions.

Amine Substitution

Primary/secondary amines displace chlorine under mild conditions:

  • Conditions : Et₃N, DMF, 60°C, 12–24 hrs.

  • Example : Reaction with morpholine yields 2-morpholino-4-chloro derivatives .

Hydroxylation

Hydrolysis under basic conditions produces phenolic intermediates:

  • Conditions : NaOH (aq.), EtOH, reflux .

Ester Hydrolysis

The methyl ester hydrolyzes to carboxylic acid under acidic/basic conditions:

ConditionReagentsProductYieldSource
AcidicHCl (conc.), H₂O, reflux2,4-Dichloro-5-boronobenzoic acid85%
BasicLiOH, THF/H₂O, RTSame as above90%

Halogen Exchange Reactions

The chlorine substituents can be replaced via catalytic halogenation:

  • Fluorination : Using KF/CuI in DMSO at 120°C.

  • Bromination : HBr/AcOH under UV light .

Stability and Side Reactions

  • Protic Solvents : Boronate hydrolyzes slowly in MeOH/H₂O mixtures (t₁/₂ = 48 hrs at RT) .

  • Thermal Decomposition : Degrades above 200°C, releasing boron oxides .

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Selectivity (2-Cl vs 4-Cl)
Suzuki Coupling5.2 × 10⁻³N/A
Amine Substitution3.8 × 10⁻⁴2-Cl > 4-Cl (7:1)
Ester Hydrolysis1.1 × 10⁻⁵N/A

This compound’s versatility in cross-coupling and functional group transformations makes it indispensable in pharmaceutical synthesis and materials science. Experimental data emphasize the need for optimized conditions to maximize yields and selectivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H17BCl2O4
  • Molecular Weight : 331.00 g/mol
  • CAS Number : 1052647-70-7

The compound features a benzoate structure with dichloro and dioxaborolan substituents, which enhance its reactivity and utility in various chemical reactions.

Organic Synthesis

One of the primary applications of methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in organic synthesis. It serves as a versatile building block for forming complex organic molecules through various reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is particularly valuable in Suzuki-Miyaura reactions for forming carbon-carbon bonds. The presence of the dioxaborolan moiety facilitates the transmetalation step necessary for these reactions .
  • Substitution Reactions : The chlorine atoms can be substituted with other nucleophiles to create diverse derivatives that may exhibit different biological or chemical properties.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of pharmaceuticals:

  • Biaryl Structures : The compound is instrumental in synthesizing biaryl compounds that are essential in many drug candidates. These structures often contribute to the biological activity of pharmaceutical agents .

Material Science

The compound also finds applications in material science:

  • Polymer Synthesis : It can be used as a precursor in the synthesis of polymers and advanced materials. The unique properties imparted by the dichloro and dioxaborolan groups make it suitable for creating materials with specific functionalities .

Case Study 1: Use in Drug Development

Recent studies have explored the efficacy of this compound in synthesizing novel anti-cancer agents. Researchers utilized this compound to create biaryl derivatives that exhibited significant cytotoxicity against various cancer cell lines. The results indicated that compounds synthesized via Suzuki-Miyaura cross-coupling using this building block displayed enhanced potency compared to previously known agents .

Case Study 2: Material Properties

Another research project focused on utilizing this compound to develop new polymeric materials with improved thermal stability and mechanical properties. By incorporating the dioxaborolan unit into polymer backbones through cross-coupling reactions, the resulting materials demonstrated enhanced performance characteristics suitable for high-temperature applications .

Mechanism of Action

The mechanism by which Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its role as a boronate ester in Suzuki-Miyaura coupling reactions. The palladium-catalyzed cross-coupling involves the formation of a palladium complex with the boronate ester, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzene ring critically influence reactivity, stability, and coupling efficiency. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cl (2,4), boronate (5) C₁₄H₁₆BCl₂O₄ 348.0* Not explicitly listed N/A
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate H (4), boronate (4) C₁₄H₁₉BO₄ 262.11 171364-80-0
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cl (2), boronate (4), ethyl ester C₁₅H₂₀BClO₄ 310.58 474709-76-7
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate F (3), boronate (5) C₁₄H₁₉BFO₄ 280.11 741709-63-7

*Calculated based on formula.

Key Observations:

  • Electron-withdrawing groups (Cl, F) enhance the electrophilicity of the boronate, improving cross-coupling efficiency .
  • Ester groups (methyl vs. ethyl) influence solubility; methyl esters (e.g., ) are less lipophilic than ethyl analogs .

Reactivity in Suzuki-Miyaura Coupling

Comparative studies of analogous compounds reveal:

Compound Coupling Partner Yield (%) Conditions Reference
Methyl 4-boronate benzoate 4-Bromotoluene 85 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Ethyl 2-chloro-4-boronate benzoate 3-Iodopyridine 72 PdCl₂(dppf), K₂CO₃, DMF/H₂O
Methyl 3-fluoro-5-boronate benzoate 2-Bromobenzonitrile 91 Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O

Trends:

  • Fluorine-substituted boronate (e.g., ) exhibits higher yields due to enhanced boron electrophilicity.
  • Chlorine at ortho positions (e.g., ) reduces yield slightly, likely due to steric effects.

Crystallographic and Spectroscopic Data

  • Methyl 3-fluoro-5-boronate benzoate : X-ray diffraction confirms a planar boronate ring and C–F···H interactions stabilizing the crystal lattice .
  • Ethyl 2-chloro-4-boronate benzoate : FTIR shows strong B–O stretches at 1350–1370 cm⁻¹, consistent with tetrahedral boron geometry .

Biological Activity

Overview

Methyl 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure includes a dichloro substituent and a boron-containing dioxaborolane group, which enhance its reactivity and biological activity. This article reviews its biological activities, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₁₄H₁₇BCl₂O₄
  • Molecular Weight : 331.00 g/mol
  • CAS Number : 1052647-70-7
  • Purity : Typically ≥ 98%

Antimicrobial Activity

Recent studies have indicated that derivatives of dichlorobenzoates exhibit antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 μg/mL .

Anticancer Properties

The compound shows promising anticancer activity:

  • In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines. One study reported an IC₅₀ of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells while sparing non-cancerous MCF10A cells by a factor of nearly 20 .
  • It also exhibited significant inhibition of lung metastasis in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound interferes with cell cycle progression in cancer cells.
  • Inhibition of Key Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate absorption and slow elimination rates:

  • The maximum concentration (CmaxC_{max}) observed was approximately 592 ± 62 mg/mL with a half-life (t1/2t_{1/2}) indicating prolonged action in vivo .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated significant anticancer effects on MDA-MB-231 cells with an IC₅₀ of 0.126 μM.
Study B (2024)Reported antimicrobial activity against MRSA with MIC values between 4–8 μg/mL.
Study C (2024)Highlighted the compound's role in inhibiting lung metastasis in mice models.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.3 ppm for pinacol).
  • HRMS : Confirm molecular ion ([M+H]⁺ calc. for C₁₄H₁₆BCl₂O₄: 356.03).
  • FT-IR : Detect ester C=O (∼1720 cm⁻¹) and B-O (∼1350 cm⁻¹) stretches .

What challenges arise in obtaining X-ray crystallographic data for this compound?

Advanced
The flexible dioxaborolane ring and chlorine substituents complicate crystal packing. Strategies include:

  • Co-crystallization : Use dichloromethane/hexane mixtures.
  • Low-temperature data collection (100 K) to reduce thermal motion. Refinement via SHELXL (weighted residuals <5%) .

How should this compound be stored to ensure long-term stability?

Basic
Store under argon or nitrogen at −20°C in amber vials. Desiccate with silica gel to prevent moisture ingress. Monitor degradation via TLC (Rf ~0.6 in hexane/EtOAc 4:1) .

Can this compound tolerate further functionalization (e.g., ester hydrolysis or halogen exchange)?

Advanced
The methyl ester is stable under Suzuki conditions but can be hydrolyzed to the carboxylic acid using LiOH/THF/H₂O. Chlorine substituents are susceptible to SNAr reactions; for example, displacement with amines requires CuI catalysis in DMF at 120°C .

How does the substitution pattern affect regioselectivity in subsequent reactions?

Basic
The 5-boronate position directs electrophilic substitution to the para position (C-3), while the 2,4-dichloro groups deactivate the ring. For nitration, use fuming HNO₃/H₂SO₄ at 0°C to target C-3 .

How can conflicting literature data on reaction yields be resolved?

Advanced
Discrepancies often stem from catalyst loading or substrate purity . Reproduce protocols with:

  • Stoichiometric control : Ensure exact equivalents of Pd catalyst (1–5 mol%).
  • GC-MS monitoring : Track side-product formation (e.g., homocoupling).
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and base .

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